

Application Note: Quantitative Analysis of Fumaramide using ^1H -NMR Spectroscopy (qNMR)

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Compound of Interest

Compound Name: Fumaramide

Cat. No.: B1208544

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.^[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of corresponding nuclei, allowing for accurate quantification without the need for a calibration curve of the analyte.^[2] This application note provides a detailed protocol for the quantitative analysis of **fumaramide**, a molecule of interest in pharmaceutical and materials science research, using ^1H -qNMR with an internal standard.

Fumaramide ((E)-but-2-enediamide) is a symmetrical molecule with two olefinic protons and four amide protons. The two olefinic protons are chemically equivalent and typically produce a sharp singlet in the ^1H -NMR spectrum, making them ideal for quantification.

Experimental Protocol

This protocol outlines the internal standard method for the qNMR analysis of **fumaramide**.^[2]^[3]

1. Materials and Equipment

- Analyte: **Fumaramide**

- Internal Standard (IS): Maleic acid (or other suitable standard with high purity and non-overlapping signals, such as dimethyl sulfone)
- Deuterated Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6)
- NMR Spectrometer: 400 MHz or higher
- 5 mm NMR tubes
- Analytical balance (readability ± 0.01 mg)
- Volumetric flasks and pipettes

2. Sample Preparation

Accurate weighing is crucial for precise qNMR results.^[4]

- Internal Standard Stock Solution:
 - Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into a 10 mL volumetric flask.
 - Dissolve the internal standard in DMSO- d_6 and fill the flask to the mark. Calculate the exact concentration of the stock solution.
- qNMR Sample:
 - Accurately weigh approximately 5-10 mg of the **fumaramide** sample into a clean, dry vial.
 - Accurately add a known volume (e.g., 500 μ L) of the internal standard stock solution to the vial.
 - Ensure the sample is completely dissolved. If necessary, gently vortex the vial.
 - Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative data, specific acquisition parameters must be optimized.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) should be used.[\[4\]](#)
- Temperature: Maintain a constant temperature, for example, 298 K.
- Relaxation Delay (D1): This is a critical parameter. A sufficient delay is required to allow for full relaxation of all relevant protons between scans. A common practice is to set D1 to at least 5 times the longest T_1 (spin-lattice relaxation time) of the signals of interest. For small molecules, a D1 of 30 seconds is generally a safe starting point.
- Pulse Angle: Use a 90° pulse.
- Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio ($S/N > 250:1$ for $<1\%$ integration error). Typically, 16 to 64 scans are adequate for samples of this concentration.
- Acquisition Time (AQ): A relatively long acquisition time (e.g., 4-5 seconds) is recommended to ensure high digital resolution.
- Dummy Scans (DS): Use 4 dummy scans to reach a steady state before acquisition.

4. Data Processing

Careful and consistent data processing is essential for accurate quantification.[\[5\]](#)

- Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to the entire spectrum.
- Integration:
 - Integrate the well-resolved singlet of the **fumaramide** olefinic protons (expected around 6.5-7.0 ppm).

- Integrate a well-resolved signal of the internal standard (e.g., the singlet of maleic acid protons, expected around 6.0-6.5 ppm).
- Ensure the integration region for each peak is wide enough to encompass the entire signal, including any ^{13}C satellites.

5. Calculation of Purity

The purity of **fumaramide** can be calculated using the following equation:

$$\text{Purity (\% w/w)} = (\text{I}_{\text{analyte}} / \text{IIS}) * (\text{NIS} / \text{N}_{\text{analyte}}) * (\text{MW}_{\text{analyte}} / \text{MWIS}) * (\text{mIS} / \text{m}_{\text{analyte}}) * \text{PIS}$$

Where:

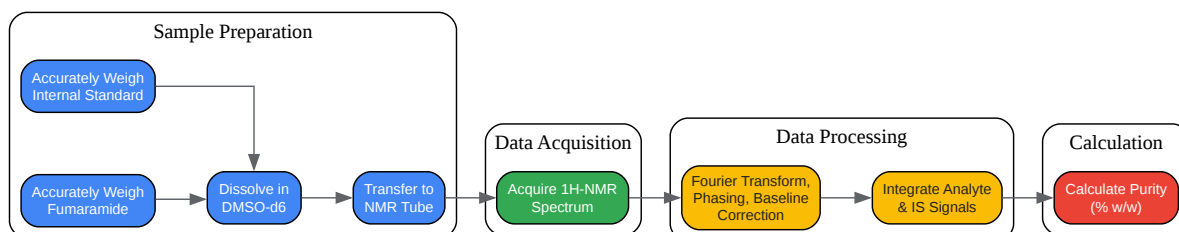
- $\text{I}_{\text{analyte}}$: Integral of the **fumaramide** signal
- IIS: Integral of the internal standard signal
- $\text{N}_{\text{analyte}}$: Number of protons for the **fumaramide** signal (2 for the olefinic protons)
- NIS: Number of protons for the internal standard signal (2 for maleic acid)
- $\text{MW}_{\text{analyte}}$: Molecular weight of **fumaramide** (114.10 g/mol)
- MWIS: Molecular weight of the internal standard (e.g., 116.07 g/mol for maleic acid)
- $\text{m}_{\text{analyte}}$: Mass of the **fumaramide** sample
- mIS: Mass of the internal standard
- PIS: Purity of the internal standard (as a percentage)

Quantitative Data Summary

The following table presents a hypothetical example of a qNMR purity determination for a **fumaramide** sample.

Parameter	Fumaramide (Analyte)	Maleic Acid (Internal Standard)
Mass (mg)	8.52	10.15 (in 10 mL) -> 0.5075 (in 500 µL)
Molecular Weight (g/mol)	114.10	116.07
¹ H-NMR Signal (ppm)	~6.8 (s)	~6.3 (s)
Number of Protons (N)	2	2
Integral Value (I)	1.00	0.95
Purity of Standard (PIS)	-	99.5%
Calculated Purity	98.7%	-

Diagrams



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Caption: Workflow for the quantitative NMR (qNMR) analysis of **fumaramide**.

Conclusion

The described ¹H-qNMR method provides a reliable and efficient means for determining the purity of **fumaramide**. The procedure is straightforward, requires minimal sample preparation, and offers high precision and accuracy, making it a valuable tool in pharmaceutical quality

control and research settings.[1][6] The key to successful qNMR is the careful optimization of experimental parameters, particularly the relaxation delay, and the precise weighing of both the analyte and the internal standard.

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